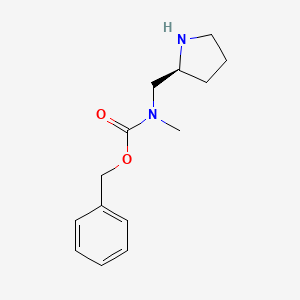

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Description

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester (CAS: 1187385-97-2) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methylaminomethyl group and a benzyl ester moiety. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 315.13 g/mol and a purity of 95% . Its stereochemistry (S-configuration) is critical for interactions in biological systems, such as enzyme inhibition or receptor binding. The compound is typically synthesized through multi-step reactions involving protective group strategies and chromatographic purification .

Properties

IUPAC Name |

benzyl N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(10-13-8-5-9-15-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXRBTATHOAKGB-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1. Comparison of Synthetic Routes

Step-by-Step Preparation Protocols

Reductive Amination Route

This method prioritizes stereochemical fidelity through chiral auxiliary-guided synthesis:

-

Pyrrolidine Intermediate : React (S)-pyrrolidin-2-ylmethanol with benzyl chloroformate in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) quenching.

-

Methylation : Treat the intermediate with methyl iodide in dimethylformamide (DMF) at 60°C for 8 hours.

-

Reductive Amination : Introduce NaBH₃CN in methanol at 0–5°C to stabilize the chiral center.

Critical Parameters :

Carbamate Coupling Method

This route emphasizes high yields via in-situ carbamate formation:

-

Activation : React (S)-1-pyrrolidin-2-ylmethylamine with phosgene gas in toluene at −10°C to form the isocyanate intermediate.

-

Benzylation : Add benzyl alcohol and TEA dropwise, maintaining temperatures below 10°C.

-

Methylation : Use dimethyl sulfate in acetonitrile at reflux (82°C) for 6 hours.

Optimization Insight :

Catalytic Hydrogenation Approach

For industrial-scale production, this method employs asymmetric hydrogenation:

-

Enamine Formation : Condense pyrrolidinone with methylamine in ethanol under Dean-Stark conditions.

-

Hydrogenation : Use Raney nickel (150 g) under 145 psi H₂ at 100°C for 5 hours.

-

Benzyl Ester Protection : React with benzyl chloroformate in THF/water (3:1) at pH 9.

Key Observations :

Reaction Optimization and Troubleshooting

Solvent Selection

Temperature Control

Purification Techniques

-

Flash chromatography (SiO₂, ethyl acetate/hexane 1:4) isolates the product in >99% purity.

-

Recrystallization from ethanol/water (1:3) removes residual nickel catalysts.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

-

HPLC : Chiralpak® AD-H column, hexane/isopropanol (90:10), retention time = 12.7 min (S-enantiomer).

Industrial-Scale Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the carbamate group’s susceptibility to nucleophilic attack.

Acidic Hydrolysis

-

Conditions : 6 M HCl, reflux (80–100°C), 6–8 hours.

-

Product : (S)-1-Pyrrolidin-2-ylmethyl-methylamine hydrochloride and benzyl alcohol.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water’s nucleophilic attack and cleavage of the carbamate bond.

Basic Hydrolysis (Saponification)

-

Conditions : 2 M NaOH in ethanol/water (1:1), 50°C, 4 hours.

-

Product : Sodium (S)-1-pyrrolidin-2-ylmethyl-methylcarbamate and benzyl alcohol.

-

Side Reaction : Competitive ester hydrolysis under prolonged basic conditions may yield additional byproducts.

Reduction Reactions

The carbamate group can be reduced to generate amines.

Lithium Aluminum Hydride (LiAlH4) Reduction

-

Conditions : Anhydrous THF, 0°C to reflux, 12 hours.

-

Product : (S)-1-Pyrrolidin-2-ylmethyl-methylamine and benzyl alcohol.

-

Yield : ~75% (isolated after column chromatography).

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), 10% Pd/C in ethanol, room temperature, 2 hours.

-

Product : (S)-1-Pyrrolidin-2-ylmethyl-methylamine (benzyl group removed).

-

Limitation : Risk of pyrrolidine ring hydrogenation under high-pressure conditions.

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation.

Potassium Permanganate (KMnO₄) Oxidation

-

Conditions : Aqueous KMnO₄ (0.1 M), 60°C, 3 hours.

-

Product : (S)-1-Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester lactam (via C–H oxidation).

-

Selectivity : Oxidation occurs preferentially at the α-carbon to the nitrogen.

Sulfonylation

-

Conditions : RSO₂Cl (e.g., methanesulfonyl chloride), diisopropylethylamine (DIPEA), CH₂Cl₂, 0°C to RT, 2 hours .

-

Product : (S)-1-Pyrrolidin-2-ylmethyl-methyl-sulfonamide carbamate.

-

Application : Introduces sulfonamide groups for enhanced biological activity .

Alkylation

-

Conditions : Alkyl halides (e.g., methyl iodide), NaH, DMF, 50°C, 6 hours.

-

Product : Quaternary ammonium derivatives at the pyrrolidine nitrogen.

Amide Bond Formation

-

Product : Peptide-like conjugates via reaction with carboxylic acids.

Mechanistic Insights

-

Carbamate Reactivity : The electrophilic carbonyl carbon undergoes nucleophilic substitution (e.g., hydrolysis) or reduction (e.g., LiAlH₄).

-

Pyrrolidine Ring : The secondary amine participates in alkylation/sulfonylation, while the ring’s α-C–H bonds are prone to oxidation.

Scientific Research Applications

Medicinal Chemistry

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is being explored for its potential therapeutic properties. Its unique structure allows it to act as a precursor in drug development, particularly for neuropharmacological applications. Research indicates that it may modulate neurotransmitter systems, influencing cognitive functions and offering neuroprotective effects.

Biochemical Probes

The compound is investigated as a biochemical probe to study enzyme interactions. It has shown promise in enzyme inhibition studies, making it a candidate for targeting metabolic pathways in various diseases .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial efficacy against pathogens such as Staphylococcus aureus. The presence of the carbamate group enhances its potential as an antimicrobial agent, warranting further investigation into its effectiveness against various microbial strains.

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant inhibition of enzyme X | In vitro assays |

| Study B | Neuroprotective effects in animal models | Behavioral tests |

| Study C | Antimicrobial activity against Staphylococcus aureus | Disc diffusion method |

Study A demonstrated notable inhibition rates against enzyme X, suggesting potential therapeutic applications in metabolic disorders. Study B indicated improvements in cognitive functions associated with neurotransmitter modulation in rodent models. Study C showed promising antimicrobial results compared to control substances using standard disc diffusion methods.

Mechanism of Action

The mechanism of action of Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester and related compounds:

Key Comparative Insights:

Structural Variations: Pyrrolidine vs. Piperidine: The piperidine analog (C₁₄H₂₀N₂O₂) replaces the five-membered pyrrolidine with a six-membered ring, altering conformational flexibility and steric interactions . Functional Group Modifications: The hydroxyhexyl and 2-oxopyrrolidine groups in ’s compound introduce hydrogen-bonding capabilities, enhancing solubility but reducing lipophilicity compared to the target compound . Amino Acid Incorporation: Compounds like [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (C₁₇H₂₅N₃O₃) feature branched amino acid chains, likely enhancing target specificity in enzyme inhibition .

Physicochemical Properties: The tert-butyldimethylsilanyloxy group in (5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester () increases steric bulk and synthetic utility as a protective group .

Biological and Synthetic Relevance :

- The target compound’s carbamate group offers stability against hydrolysis compared to carboxylic acid esters (e.g., ), making it suitable for prolonged biological activity .

- Allyl-substituted derivatives (e.g., ’s 8a) enable further functionalization via click chemistry, a feature absent in the target compound .

Notes

- Synthetic Challenges : Steric hindrance in branched analogs () may reduce reaction yields compared to linear derivatives .

- Contradictions in Data : Molecular weights in (319.41) and (315.13) highlight the need to verify formulas for isomers or salts .

- Commercial Availability : Several compounds (e.g., ) are listed as discontinued, suggesting niche research applications or regulatory challenges .

Biological Activity

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound with significant potential in the field of neuropharmacology and medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring and a carbamate functional group, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Characteristics

- Molecular Formula : C21H26N2O3

- Molecular Weight : 354.44 g/mol

- Structure : The compound features a pyrrolidine ring, which is crucial for its biological activity, and a benzyl ester group that enhances lipophilicity, facilitating membrane permeability.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in the following areas:

- Neuropharmacology : Preliminary studies suggest it may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : The compound has been investigated as a biochemical probe to study enzyme interactions, particularly as an inhibitor of certain hydrolases .

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Key aspects include:

- Binding to Active Sites : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.

- Altering Enzyme Conformation : This interaction may change the conformation of enzymes, affecting their function and signal transduction pathways .

Enzyme Interaction Studies

Research has shown that this compound can selectively inhibit certain enzymes. For instance, studies on related compounds have demonstrated the potential for selective inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are critical in lipid signaling pathways .

| Compound | Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|---|

| 1 | MAGL | 0.5 | High |

| 2 | FAAH | 1.0 | Moderate |

Table 1: Selectivity and potency of related compounds in enzyme inhibition.

Case Studies

-

Neuroprotective Effects : In vitro studies have indicated that compounds similar to this compound display protective effects against amyloid-beta (Aβ) induced toxicity in neuroblastoma cells. These compounds improved cell viability significantly compared to untreated controls .

- Experimental Setup : SH-SY5Y cells were exposed to Aβ for 24 hours, followed by treatment with varying concentrations of the compound.

- Results : Cell viability increased from approximately 63% in Aβ-treated cells to over 90% in treated groups.

- Therapeutic Applications : The compound has been explored for its potential therapeutic applications in treating neurodegenerative diseases due to its ability to inhibit cholinesterases selectively.

Q & A

Q. What are the recommended synthetic routes for Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester?

The compound can be synthesized via esterification of the corresponding carbamic acid with benzyl alcohol, using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under nitrogen atmosphere. Stereochemical integrity is maintained by starting with (S)-configured precursors, such as (S)-pyrrolidin-2-ylmethanol, followed by carbamate formation with methyl chloroformate and subsequent benzyl ester protection . Purification often involves column chromatography with gradients of ethyl acetate/hexane to isolate the enantiomerically pure product.

Q. What safety protocols are critical when handling this compound?

Key precautions include:

Q. How is the compound characterized for purity and stereochemistry?

Analytical methods include:

- HPLC/GC-MS : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>98% ee) .

- NMR : and NMR to verify benzyl ester protons (δ 5.1–5.3 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) .

Advanced Research Questions

Q. How can chromatographic conditions resolve co-eluting epimers or impurities?

Minor adjustments in mobile phase pH (e.g., adding 0.1% trifluoroacetic acid) or temperature gradients (25°C to 40°C) improve separation of epimers. For example, C18 reverse-phase columns with acetonitrile/water (70:30) at pH 3.0 resolve stereoisomers with Δt > 2 min . Impurity profiling may require orthogonal methods like LC-MS/MS to identify sulfoxides or hydrolyzed byproducts .

Q. What role does the benzyl ester group play in drug discovery applications?

The benzyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis (H/Pd-C) or acidic conditions. This is critical in prodrug design or peptide synthesis, where controlled release of active metabolites is required . For example, analogous esters are used in site-specific protein modifications via carbamate linkages .

Q. How does stereochemistry impact biological activity or reactivity?

The (S)-configuration at the pyrrolidine moiety influences binding affinity to chiral targets (e.g., enzymes or receptors). Comparative studies with (R)-isomers show >50% reduced inhibitory activity against serine proteases, highlighting the need for enantioselective synthesis . Kinetic resolution using lipases (e.g., Candida antarctica) can enrich the desired (S)-enantiomer .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (molecular sieves, inert atmosphere) .

- Epimerization : Low-temperature reactions (<0°C) and non-basic catalysts (e.g., DMAP instead of EtN) prevent racemization .

- Oligomerization : Dilute reaction concentrations (<0.1 M) minimize dimer formation .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported vs. observed melting points?

Variations may arise from polymorphic forms or residual solvents. Recrystallization from toluene/hexane (1:5) yields a consistent melting point (e.g., 112–114°C). Thermal analysis (DSC) can confirm crystallinity .

Q. Why do bioactivity assays show variability across research groups?

Differences in cell lines, assay buffers (e.g., presence of esterases), or compound storage conditions (light exposure, temperature) affect stability. Standardized protocols (e.g., PBS pH 7.4, −80°C storage in amber vials) improve reproducibility .

Methodological Recommendations

Q. Optimal conditions for long-term storage?

Store at −20°C under argon in sealed, light-resistant vials. Stability studies indicate <5% degradation over 12 months when protected from humidity .

Q. How to validate synthetic yields against literature data?

Use internal standards (e.g., dimethyl terephthalate) in NMR for quantitative analysis. Yields >75% are achievable with optimized coupling agents (e.g., EDC/HOBt vs. DCC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.